molecular formula C8H8BrClO B1621569 1-Bromo-2-(2-chloroethoxy)benzene CAS No. 64010-12-4

1-Bromo-2-(2-chloroethoxy)benzene

Cat. No. B1621569
CAS RN: 64010-12-4
M. Wt: 235.5 g/mol
InChI Key: YEYMDHVVRPPLSH-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-chloroethoxy)benzene is a chemical compound with the molecular formula C8H8BrClO . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a bromine atom and a 2-chloroethoxy group attached . The exact 3D structure can be computed using advanced computational chemistry methods .

Mechanism of Action

The mechanism of action for reactions involving 1-Bromo-2-(2-chloroethoxy)benzene is likely to involve electrophilic aromatic substitution, similar to other bromobenzene derivatives . This typically involves the formation of a sigma bond between the electrophile and the benzene ring, followed by the removal of a proton to restore aromaticity .

Safety and Hazards

While specific safety data for 1-Bromo-2-(2-chloroethoxy)benzene is not available, it’s important to handle all chemical substances with care. General safety measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from open flames .

properties

IUPAC Name

1-bromo-2-(2-chloroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYMDHVVRPPLSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381241
Record name 1-bromo-2-(2-chloroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64010-12-4
Record name 1-bromo-2-(2-chloroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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